
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyridine, featuring three methyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine typically involves the methylation of pyridine-2,6-diamine. One common method includes the reaction of pyridine-2,6-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired trimethylated product.
Industrial Production Methods
On an industrial scale, the production of N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with fewer methyl groups.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
科学的研究の応用
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit enhanced catalytic activity, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes or proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
N~2~,N~6~-Dimethylpyridine-2,6-diamine: Lacks one methyl group compared to N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine, resulting in different chemical properties and reactivity.
N~2~,N~2~,N~6~-Trimethylpyridine-2,3-diamine: Similar structure but with a different substitution pattern on the pyridine ring, leading to distinct chemical behavior.
3-Cyclopropoxy-N~2~,N~6~,N~6~-Trimethylpyridine-2,6-diamine: Contains an additional cyclopropoxy group, which alters its chemical and physical properties.
Uniqueness
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both academic and industrial research.
特性
CAS番号 |
95376-94-6 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
2-N,6-N,6-N-trimethylpyridine-2,6-diamine |
InChI |
InChI=1S/C8H13N3/c1-9-7-5-4-6-8(10-7)11(2)3/h4-6H,1-3H3,(H,9,10) |
InChIキー |
XPIHWODTXFXVKA-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=CC=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


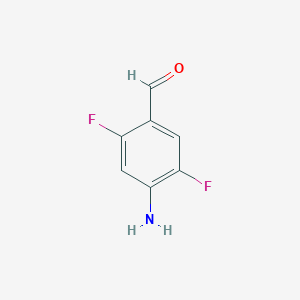
![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)

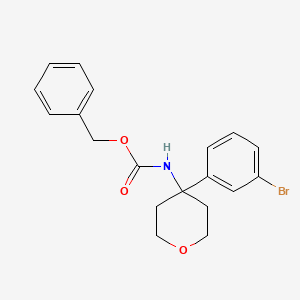
![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)

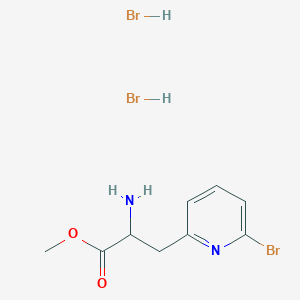
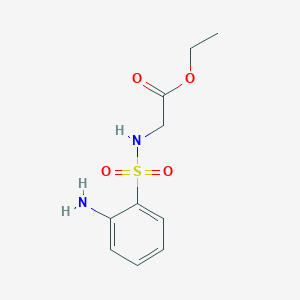
![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)
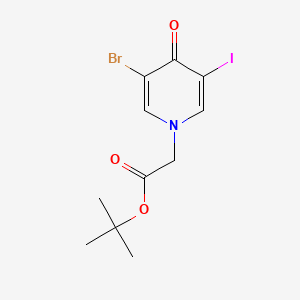

![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)
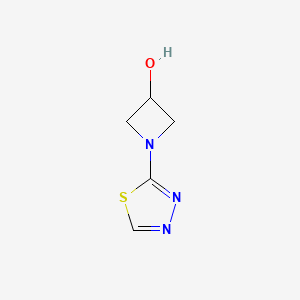
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
